2-Bromo-3-isobutoxy-6-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methyl-3-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-9-5-4-8(3)12-10(9)11/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTAAVKPBYBENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Architectural Importance of Substituted Pyridines
The utility of a pyridine (B92270) derivative in synthesis is defined by the nature and position of its substituents. These groups dictate the molecule's reactivity, physical properties, and potential for building complexity.
Advanced Structural and Spectroscopic Characterization of 2 Bromo 3 Isobutoxy 6 Methylpyridine
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Supramolecular Assembly, 2D Networks)
A detailed description of the crystal packing and the nature of intermolecular forces, such as hydrogen bonding, halogen bonding, or π-π stacking, is contingent on the availability of crystallographic data. Without this information, a discussion of the supramolecular assembly and the formation of any potential 2D or 3D networks in the solid state of 2-Bromo-3-isobutoxy-6-methylpyridine cannot be provided.
Computational and Theoretical Chemistry Studies on this compound
Following a comprehensive search of available scientific literature, no specific computational or theoretical chemistry studies focusing on the compound This compound were found. The requested detailed analysis, including Density Functional Theory (DFT) calculations, electronic structure analysis, and vibrational spectra prediction, is not available in the public domain for this specific molecule.
Research in computational chemistry often focuses on related or parent compounds. Studies were found for similar pyridine (B92270) derivatives, such as 2-Bromo-3-hydroxy-6-methylpyridine and other substituted bromopyridines. However, the unique electronic and steric effects of the isobutoxy group at the 3-position mean that data from these analogues cannot be accurately extrapolated to this compound.
Therefore, it is not possible to provide the specific data and detailed research findings for the sections and subsections outlined in the request. Generating such an article would require performing original computational research, which is beyond the scope of this response.
Computational and Theoretical Chemistry Studies on 2 Bromo 3 Isobutoxy 6 Methylpyridine
Thermodynamic Properties Prediction and Analysis
Computational methods can predict various thermodynamic properties of a molecule, which are crucial for understanding its stability and behavior under different conditions. These properties are typically calculated for the optimized geometry of the molecule in the gaseous phase. For a related compound, 2-Bromo-3-hydroxy-6-methylpyridine, DFT calculations have been used to determine its key thermodynamic parameters. mdpi.com These calculations provide a theoretical basis for the compound's thermal energy, heat capacity, and entropy.
The predicted thermodynamic properties for 2-Bromo-3-hydroxy-6-methylpyridine, calculated using the B3LYP/6-311G(d,p) method, are summarized in the table below. mdpi.com It is important to note that the substitution of the hydroxyl group with an isobutoxy group in 2-Bromo-3-isobutoxy-6-methylpyridine would lead to different absolute values due to the increased number of atoms and vibrational modes. However, the methodology for their prediction remains the same. The isobutoxy group would contribute to higher values for thermal energy, heat capacity, and entropy due to its larger size and greater number of vibrational and rotational states.
| Parameter | Value |
|---|---|
| Thermal Energy (E_thermal) | 74.240 Kcal/Mol |
| Molar Heat Capacity at Constant Volume (Cv) | 31.001 Cal/Mol-Kelvin |
| Entropy (S) | 93.213 Cal/Mol-Kelvin |
Data sourced from a computational study on 2-Bromo-3-hydroxy-6-methylpyridine. mdpi.com
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For a molecule like this compound, computational methods can be used to explore various potential reaction pathways, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic attack on the pyridine (B92270) ring.
The process involves mapping the potential energy surface of the reaction. A transition state is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The structure of the transition state provides vital information about the geometry of the reacting species at the point of maximum energy.
Exploration of Global Reactivity Parameters and Stability Predictions
Global reactivity parameters, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide a quantitative measure of a molecule's reactivity and stability. A large HOMO-LUMO energy gap is indicative of high kinetic stability and low chemical reactivity, as it suggests that a significant amount of energy is required to excite an electron to a higher energy state.
For the analogue 2-Bromo-3-hydroxy-6-methylpyridine, the HOMO-LUMO energy gap has been calculated to be 5.39512 eV. mdpi.com This value suggests a relatively stable molecule. The introduction of an isobutoxy group in place of the hydroxyl group would be expected to have a modest effect on the electronic properties. The electron-donating nature of the isobutoxy group might slightly raise the HOMO energy and potentially alter the LUMO energy, which could result in a slightly smaller HOMO-LUMO gap and thus a marginal increase in reactivity compared to its hydroxy counterpart.
Other global reactivity parameters that can be computationally derived include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Electrophilicity Index (ω): χ2 / (2η)
These parameters collectively provide a comprehensive picture of the molecule's electronic stability and its propensity to act as an electron donor or acceptor in chemical reactions.
| Parameter | Value for 2-Bromo-3-hydroxy-6-methylpyridine (Illustrative) |
|---|---|
| HOMO-LUMO Energy Gap | 5.39512 eV |
| Dipole Moment | 1.9384 Debye |
Data sourced from a computational study on 2-Bromo-3-hydroxy-6-methylpyridine. mdpi.com
Chemical Reactivity and Derivatization of 2 Bromo 3 Isobutoxy 6 Methylpyridine As a Synthetic Intermediate
Cross-Coupling Reactions of Bromopyridine Derivatives
The bromine atom at the 2-position of the pyridine (B92270) ring is a key functional group that enables a variety of powerful carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These transformations are predominantly catalyzed by transition metals, most notably palladium and copper.
Suzuki-Miyaura Coupling for C-C Bond Formation (e.g., Biaryl Compounds)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is widely employed to synthesize complex molecules, including polyolefins, styrenes, and substituted biaryls. wikipedia.org The general applicability of the Suzuki reaction stems from its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.govnih.gov
For 2-Bromo-3-isobutoxy-6-methylpyridine, the carbon-bromine (C-Br) bond is the reactive site. The C-Br bond is weaker than a carbon-chlorine (C-Cl) bond, making it more susceptible to the initial oxidative addition step in the palladium catalytic cycle. illinois.edu This makes bromopyridine derivatives like the title compound excellent substrates for Suzuki coupling. illinois.edu The reaction would involve coupling this compound with various aryl or heteroaryl boronic acids or esters to produce the corresponding biaryl or heteroaryl-pyridine compounds.
Table 1: Typical Components for Suzuki-Miyaura Coupling
| Component | Example/Function | Rationale |
| Aryl Halide | This compound | The electrophilic partner containing the C-Br bond to be activated. wikipedia.org |
| Organoboron Reagent | Phenylboronic acid, Pyridine-3-boronic acid | The nucleophilic partner that provides the new carbon fragment. libretexts.org |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the palladium center and promotes key steps in the catalytic cycle. nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and participates in the transmetalation step. wikipedia.org |
| Solvent | Toluene, Dioxane, DMF/Water | Provides the medium for the reaction to occur. |
The reaction is instrumental in the pharmaceutical and fine chemical industries for constructing complex molecular scaffolds from readily available starting materials. nih.gov
Ullmann-Type C-N Cross-Coupling for N-Heteroaryl Derivatives
The Ullmann reaction and its modern variants are powerful methods for forming carbon-heteroatom bonds, particularly C-N bonds. organic-chemistry.org The "Ullmann-type" reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an amine, to form an arylamine. organic-chemistry.orgthieme-connect.de This method is crucial for synthesizing N-heteroaryl derivatives, which are prevalent in materials science and medicinal chemistry. nih.gov
A copper(I) chloride-catalyzed Ullmann-type C-N cross-coupling has been successfully developed for reacting 2-bromopyridine (B144113) derivatives with carbazoles. nih.gov This protocol utilizes a specific ligand and base to promote the reaction, achieving high yields and making it suitable for large-scale preparations. nih.gov Applying this to this compound would allow for its coupling with various nitrogen-containing heterocycles or amines to generate complex N-heteroaryl structures. The classic Ullmann condensation involves a copper catalyst, often at high temperatures, to couple an aryl halide with an amine, alcohol, or thiol. organic-chemistry.orgthieme-connect.de
Table 2: Conditions for CuCl-Catalyzed Ullmann-Type C-N Coupling of a 2-Bromopyridine
| Reagent/Condition | Specification | Purpose |
| Catalyst | Copper(I) Chloride (CuCl) | The active metal catalyst for the C-N bond formation. nih.gov |
| Ligand | 1-Methyl-imidazole | Promotes the reaction and stabilizes the copper catalyst. nih.gov |
| Base | Lithium tert-butoxide (t-BuOLi) | Facilitates the deprotonation of the amine nucleophile. nih.gov |
| Nucleophile | Carbazole or other amine | The nitrogen source for the new C-N bond. nih.gov |
| Solvent | Toluene | The reaction medium. nih.gov |
| Temperature | 120 °C | Provides the necessary thermal energy for the reaction. nih.gov |
This type of reaction significantly expands the synthetic utility of this compound as an intermediate for nitrogen-containing target molecules.
Palladium-Catalyzed Reactions Involving C-Br Bond Activation
The activation of the C-Br bond in aryl bromides via palladium catalysis is a fundamental process that enables numerous synthetic transformations beyond the Suzuki coupling. illinois.edunih.gov The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. nih.govillinois.edu This step is favored for aryl bromides due to the C-Br bond's relative weakness compared to C-Cl bonds. illinois.edu
One important example is palladium-catalyzed carbonylation. In this reaction, an aryl halide is reacted with carbon monoxide and a nucleophile (like an alcohol or amine) in the presence of a palladium catalyst. nih.gov This process allows for the direct synthesis of carbonyl derivatives such as esters, amides, and carboxylic acids from the corresponding aryl bromide. nih.gov For this compound, this reaction would provide a direct route to introduce a carbonyl group at the 2-position, leading to the synthesis of pyridyl esters or amides. A general system using Xantphos as a ligand has been shown to be effective for the carbonylation of a variety of aryl bromides at atmospheric pressure. nih.gov
Negishi Coupling and Other Metal-Catalyzed Coupling Reactions
The Negishi coupling is another key palladium-catalyzed reaction that forms C-C bonds, specifically by coupling an organohalide with an organozinc reagent. libretexts.orgbeilstein-journals.org This reaction is particularly useful for creating C(sp²)-C(sp³) bonds, which can be challenging to form with other methods. beilstein-journals.org The use of organozinc compounds offers a different reactivity profile compared to the organoboron reagents in Suzuki coupling. libretexts.org
In the context of this compound, a Negishi coupling could be used to introduce alkyl or other carbon-based groups at the 2-position. The reaction would proceed by reacting the bromopyridine with an organozinc halide (R-Zn-X) in the presence of a palladium catalyst. beilstein-journals.org This method has been highlighted for its utility in preparing building blocks for DNA-encoded chemical libraries. beilstein-journals.org
Other metal-catalyzed reactions, such as the Sonogashira coupling (palladium/copper-catalyzed coupling with a terminal alkyne) or multimetallic catalysis involving cooperative effects between two different metals like nickel and palladium, further broaden the synthetic possibilities. wisc.edu These advanced methods allow for the coupling of two different aryl electrophiles, such as an aryl bromide with an aryl triflate, in a cross-Ullmann reaction. wisc.edu
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. This reactivity is enhanced by the presence of a good leaving group, such as bromine. Nucleophilic aromatic substitution (SNAr) on activated aryl halides typically proceeds through a two-step addition-elimination mechanism. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org
For simple aryl halides, this pathway is generally unfavorable because the intermediate is high in energy. libretexts.org However, the reactivity of 2-halopyridines is distinct. Studies on the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) have shown that the typical halide leaving group ability (F > Cl > Br > I) is not observed; instead, the reactivities are much closer (F ~ Cl ~ Br ~ I). nih.gov This suggests a more complex mechanism where the rate-determining step is not the initial nucleophilic addition but rather the subsequent deprotonation of the addition intermediate. nih.gov
Therefore, this compound can react with various nucleophiles (e.g., alkoxides, amides, thiolates) to replace the bromine atom. The precise conditions and reactivity would depend on the strength of the nucleophile and the specific reaction mechanism at play.
Isomerization and Regioselective Functionalization Strategies
The substituents on the pyridine ring, namely the isobutoxy and methyl groups, can influence the regioselectivity of further functionalization reactions. Regioselective strategies aim to control where a new chemical bond is formed on a molecule.
Recent research has demonstrated remote hydrofunctionalization, where a functional group is installed at a position distal to an existing functional group, such as an alkene. nih.gov This is often achieved through catalyst-controlled isomerization of a double bond along a carbon chain, followed by a regioselective addition. For instance, in a system involving the hydroamination of an alkene-containing molecule, the electronic properties of a substituent on an aminopyridine can direct the outcome of the reaction. nih.gov An electron-deficient aminopyridine was shown to favor the desired isomerization and subsequent selective N-H addition. nih.gov
While not a direct reaction of this compound itself, these principles of catalyst-controlled isomerization and regioselectivity are highly relevant. If the title compound were incorporated into a larger molecule containing an alkene, the electronic nature of the substituted pyridine ring could be exploited to direct functionalization at a remote, unactivated position. This approach allows for regioconvergent synthesis, where a single product can be formed from a mixture of starting material isomers. nih.gov Such strategies are at the forefront of synthetic chemistry, enabling the precise modification of complex molecules.
Insufficient Information to Generate Requested Article on this compound
Following a comprehensive and systematic search of available scientific literature and patent databases, it has been determined that there is insufficient specific information regarding the chemical reactivity and derivatization of This compound to fulfill the user's request for a detailed article.
The initial and subsequent targeted searches for the role of "this compound" as a synthetic intermediate in the formation of complex heterocyclic systems and functionalized molecules did not yield explicit research findings, reaction data, or detailed synthetic protocols. While general methodologies for the functionalization of related 2-bromopyridine scaffolds, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, are well-documented for other analogues, no concrete examples involving the isobutoxy derivative specified were found.
The user's stringent requirements for "detailed research findings" and the inclusion of "interactive data tables" based on these findings cannot be met without specific published data. Generating content on this topic would be speculative and would not adhere to the principles of scientific accuracy and reliance on verifiable sources.
Therefore, it is not possible to construct the requested article structured around the provided outline with the required level of detail and scientific rigor. Further research and publication on the synthetic utility of This compound would be necessary to provide the information needed to create the specified content.
Future Perspectives and Emerging Research Avenues for 2 Bromo 3 Isobutoxy 6 Methylpyridine Chemistry
Exploration of Green Chemistry Principles in its Synthesis and Derivatization
The application of green chemistry principles to the synthesis and subsequent modification of 2-Bromo-3-isobutoxy-6-methylpyridine is a critical avenue for future research. The goal is to develop more environmentally benign and economically viable processes. rasayanjournal.co.in This involves a multi-faceted approach targeting atom economy, the use of safer solvents, and the development of catalytic, energy-efficient reaction pathways. rasayanjournal.co.inmdpi.com
Key Green Chemistry Strategies:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, minimizing waste. Multi-component reactions (MCRs), which form a product from three or more reactants in a single step, are a prime example of high atom economy and are increasingly being explored for the synthesis of pyridine (B92270) derivatives. rasayanjournal.co.in
Alternative Solvents and Catalysts: Research is moving away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions. rasayanjournal.co.inwikipedia.orgnih.gov The development of reusable, non-toxic catalysts is also a key focus. rasayanjournal.co.innih.gov For instance, transition-metal-free synthesis pathways are being developed for pyridines, using readily available reagents and generating water as the only byproduct. rsc.org
Energy Efficiency: Microwave-assisted and ultrasonic-assisted syntheses are gaining traction as energy-efficient methods. nih.govnih.govresearchgate.net These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comnih.gov
The table below outlines a comparison of traditional versus green chemistry approaches applicable to pyridine synthesis.
| Principle | Traditional Approach | Green Chemistry Approach | Potential Impact |
| Atom Economy | Step-wise synthesis with stoichiometric reagents, often generating significant byproducts. | One-pot, multi-component reactions designed to incorporate most atoms from reactants into the final product. wikipedia.org | Reduced waste, lower material costs. |
| Solvents | Use of volatile and often toxic organic solvents. | Employment of water, ionic liquids, or solvent-free reaction conditions. wikipedia.orgnih.gov | Minimized environmental pollution and health hazards. |
| Energy | Prolonged heating using conventional methods. | Microwave or ultrasonic irradiation to accelerate reactions. nih.govnih.govresearchgate.net | Reduced energy consumption and faster synthesis. |
| Catalysis | Use of stoichiometric and often hazardous reagents. | Development and use of recyclable, non-toxic catalysts. rasayanjournal.co.innih.gov | Increased efficiency and reduced waste stream toxicity. |
The derivatization of this compound also stands to benefit from green chemistry. For instance, traditional bromination reactions often use elemental bromine, which is hazardous. cambridgescholars.com Eco-friendly brominating agents and catalytic systems are being developed to offer safer and more selective alternatives. cambridgescholars.com Similarly, in derivatization steps like silylation, which are often used to prepare compounds for analysis, pyridine is a common solvent and catalyst. researchgate.net Research into solvent-free methods or alternative catalysts like THF and acetonitrile is ongoing to reduce reliance on pyridine. researchgate.net
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Future research will increasingly leverage advanced spectroscopic techniques for the in-situ monitoring of the synthesis and derivatization of this compound. This allows for precise control over reaction parameters, leading to improved yields, purity, and safety.
Applicable In-Situ Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to follow the progress of a reaction directly in the NMR tube, providing detailed structural information about reactants, intermediates, and products as they form.
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into a reaction vessel, allowing for the continuous monitoring of changes in functional groups and thus tracking the conversion of reactants to products.
Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous or solvent-based systems and can provide complementary information to FTIR, especially for bonds that are weak in infrared absorption.
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze reaction mixtures, often after derivatization, to identify and quantify the components present at different time points. mdpi.com
The data gathered from these techniques can be used to create detailed reaction profiles, as illustrated in the hypothetical data table below for the synthesis of a pyridine derivative.
| Time (minutes) | Reactant A (%) | Intermediate B (%) | Product C (%) |
| 0 | 100 | 0 | 0 |
| 10 | 75 | 20 | 5 |
| 20 | 40 | 45 | 15 |
| 30 | 10 | 30 | 60 |
| 40 | 2 | 5 | 93 |
| 50 | 0 | 1 | 99 |
This level of detailed, real-time data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize product yield and minimize the formation of impurities.
Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Prediction
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize how chemical synthesis is approached. For a compound like this compound, AI and ML algorithms can be employed to accelerate reaction optimization and predict the outcomes of novel transformations.
Applications of AI and ML in Pyridine Chemistry:
Reaction Optimization: Machine learning models can be trained on existing datasets of chemical reactions to identify the optimal conditions for a given synthesis. By inputting variables such as reactants, catalysts, solvents, and temperature, the model can predict the set of conditions that will lead to the highest yield and purity. This can significantly reduce the number of experiments required, saving time and resources.
Predictive Synthesis: AI tools can predict the most likely products of a chemical reaction, even for novel combinations of reactants. This is particularly useful for planning multi-step syntheses and for exploring new derivatization pathways for this compound.
Retrosynthesis: Advanced algorithms can propose novel synthetic routes to a target molecule by working backward from the final product. This can help chemists devise more efficient and innovative ways to synthesize complex pyridine derivatives.
The integration of AI and ML with automated synthesis platforms represents a significant step towards the autonomous discovery and production of new molecules. The table below conceptualizes how an ML model might be used to optimize the synthesis of a substituted pyridine.
| Experiment # | Temperature (°C) | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Predicted Yield (%) | Actual Yield (%) |
| 1 | 80 | 1.0 | Toluene | 12 | 75 | 78 |
| 2 | 100 | 1.0 | Toluene | 12 | 85 | 88 |
| 3 | 100 | 0.5 | Toluene | 12 | 82 | 84 |
| 4 | 100 | 1.0 | Dioxane | 12 | 90 | 92 |
| 5 (Optimized) | 110 | 0.8 | Dioxane | 10 | 95 | 96 |
By continuously feeding experimental data back into the model, its predictive accuracy improves over time, leading to a powerful cycle of prediction, experimentation, and optimization. This data-driven approach will undoubtedly uncover new facets of this compound chemistry and accelerate the development of its applications.
Q & A
Q. Methodological Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
